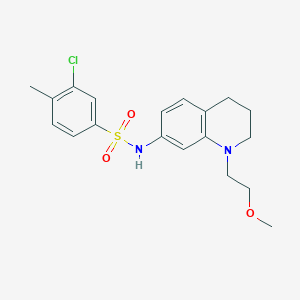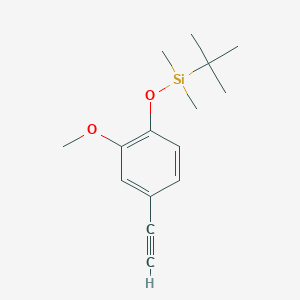![molecular formula C27H24ClN3O3 B2874565 5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 902597-91-5](/img/structure/B2874565.png)
5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H24ClN3O3 and its molecular weight is 473.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Optical Properties of Quinoline Derivatives
Quinoline derivatives, such as 4H-pyrano[3,2-c]quinolines, have been studied for their structural and optical properties. These compounds display polycrystallinity in powder form and become nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. Spectrophotometer measurements of these thin films reveal significant details about their optical properties, including absorption parameters and electron transition types, indicating their potential application in optoelectronic devices and materials science research (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Biological Activities
The synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines has been explored for their diverse biological properties. Such compounds are precursors in generating fused heterocycles with potential chemotherapeutic value, showing a wide range of activities from antimalarial to antibacterial and antitumor properties. This underscores the significance of quinoline derivatives in pharmaceutical research and drug development (Khodair, Abbasi, Ibrahim, Soliman, & El‐Ashry, 1999).
Antimicrobial and Antifungal Activity
Pyrazoline and pyrazole derivatives, including those structurally related to quinolines, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds present a promising avenue for the development of new antimicrobial agents, with certain derivatives showing potent efficacy against various bacterial and fungal strains. The broad spectrum of biological activities associated with these compounds highlights their potential in medicinal chemistry and the development of novel therapeutic agents (Hassan, 2013).
Photovoltaic Applications
The photovoltaic properties of quinoline derivatives have been investigated, particularly their applications in organic–inorganic photodiode fabrication. Studies on thin films of quinoline derivatives deposited using thermal evaporation techniques have shown that these compounds exhibit significant photovoltaic properties, including rectification behavior and photoconductivity sensitivity. These findings indicate potential applications in the development of photodiodes and other photovoltaic devices, contributing to the advancement of renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O3/c1-4-34-20-11-7-18(8-12-20)26-22-16-31(15-17-5-9-19(28)10-6-17)23-14-25(33-3)24(32-2)13-21(23)27(22)30-29-26/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIMXDJVWBUZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2874483.png)
![2-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2874484.png)
![2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2874488.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2874489.png)


![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2874492.png)
![3-Methyl-2-[(2-methylphenyl)formamido]butanoic acid](/img/structure/B2874494.png)


![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2874498.png)


![1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2874505.png)
